

Technical Guide: Spectroscopic Profile of 3,5-Dibromo-4-pyridone

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Compound of Interest

Compound Name: 3,5-Dibromopyridin-4(3H)-one

CAS No.: 28419-11-6

Cat. No.: B1466557

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Executive Summary & Chemical Identity

3,5-Dibromo-4-pyridone (CAS: 25813-25-6) is a halogenated pyridine derivative serving as a critical intermediate in the synthesis of thyromimetics, phosphatase inhibitors, and supramolecular ligands.^{[1][2]} Its utility stems from the labile bromine atoms at the 3,5-positions, which facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the 4-position functionality which allows for tautomeric switching.

Tautomeric Equilibrium

The compound exists in a prototropic tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. In the solid state and polar solvents (DMSO,

), the pyridone form predominates due to the stabilization of the dipolar resonance contributor. This equilibrium fundamentally dictates the spectroscopic signatures observed in IR and NMR.

Feature	Pyridone Form (Dominant)	Hydroxypyridine Form (Minor)
Structure	NH-lactam (C=O)	N-aromatic (C-OH)
Polarity	High (Dipolar)	Moderate
Key IR Signal	cm	(Broad)
Aromaticity	Reduced (Cross-conjugated)	Full Heteroaromatic

Synthesis & Purification Workflow

High-purity samples are requisite for accurate spectroscopic assignment.^[1] The standard synthesis involves the electrophilic bromination of 4-pyridone.^[1]

Experimental Protocol

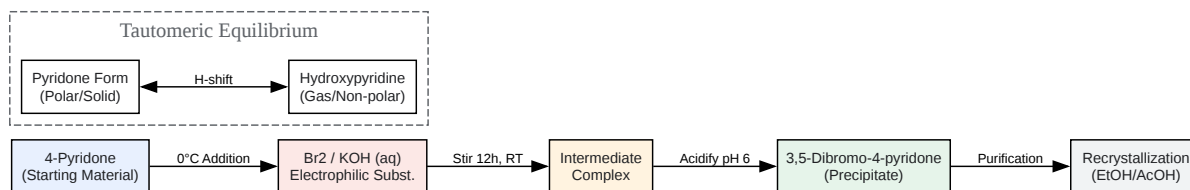
Reagents: 4-Pyridone (1.0 eq),

(2.2 eq), KOH (2.5 eq),

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- Dissolution: Dissolve 4-pyridone in aqueous KOH (10% w/v) at 0°C.
- Bromination: Add bromine dropwise over 30 minutes. The solution will initially turn orange/red before precipitating the product.
- Reaction: Stir at room temperature for 12 hours.
- Quenching/Isolation: Acidify to pH 5-6 with dilute HCl. The product precipitates as a white-to-off-white solid.^{[1][3]}
- Purification: Recrystallize from ethanol or acetic acid.
- Yield: Typically 80-85%.

Reaction Visualization



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Caption: Synthesis pathway via electrophilic aromatic substitution and subsequent tautomeric equilibrium.

Spectroscopic Data Analysis[1][4][5][6][7] Nuclear Magnetic Resonance (NMR)

Data is typically acquired in DMSO-d

due to solubility constraints.[1] The symmetry of the molecule simplifies the spectrum significantly.

H NMR (400 MHz, DMSO-d

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
11.5 - 12.5	Broad Singlet (br s)	1H	N-H	Exchangeable proton.[1] Indicates pyridone (NH) form.[1][4][5]
8.42	Singlet (s)	2H	C2-H, C6-H	Deshielded by adjacent N and inductive effect of Br at C3/C5.[1]

Note: In D

O/NaOD (forming the anion), the H2/H6 signal may shift upfield slightly due to increased electron density.

C NMR (100 MHz, DMSO-d

)

Chemical Shift (, ppm)	Assignment	Mechanistic Insight
171.5	C4 (C=O)	Carbonyl carbon.[1] Characteristic of 4-pyridone core.
138.2	C2, C6	Alpha carbons. Deshielded by Nitrogen.
112.8	C3, C5	Beta carbons (C-Br).[1][2] Shielded relative to alpha carbons despite halogen presence (heavy atom effect). [1]

Vibrational Spectroscopy (IR)

The infrared spectrum confirms the presence of the carbonyl group, distinguishing the pyridone tautomer from the hydroxypyridine form (which would lack the strong C=O band).

- (KBr pellet):
 - 3200 - 2800 cm : N-H stretch (Broad, H-bonded).
 - 1640 - 1660 cm : C=O stretch (Strong, Amide-like).[1]
 - 1550 cm : C=C / C-N skeletal vibrations.[1]
 - 600 - 800 cm : C-Br stretch.

Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinctive isotopic pattern due to the nearly equal natural abundance of

Br and

Br.

- Molecular Formula:

[6]

- Molecular Weight: 252.89 g/mol [6]

- Ionization Mode: EI/ESI (+)

m/z Peak	Relative Abundance	Ion Composition
251	50%	
253	100% (Base Peak)	
255	50%	
172/174	Fragment	(Loss of one bromine)

Physical Properties[1]

- Appearance: White to off-white crystalline solid.[1]
- Melting Point: High melting point, typically $>300^{\circ}\text{C}$ (with decomposition). Literature often reports it as "does not melt below 300°C " or decomposes upon melting, characteristic of the strong intermolecular hydrogen bonding network of pyridones.
- Solubility: Soluble in DMSO, DMF, dilute aqueous base (forming the pyridinololate anion), and hot acetic acid. Poorly soluble in water and non-polar organic solvents (hexane, ether).

References

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- Spectral Database: PubChem Compound Summary. "3,5-Dibromo-4-pyridinol (CID 99252)." [1]
- Crystallographic Data: IUCrData. "Crystal structure and packing of dibromo-pyridine derivatives."
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